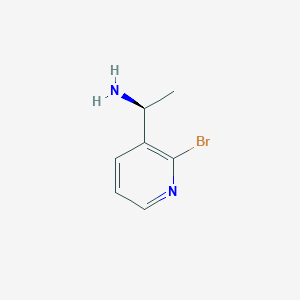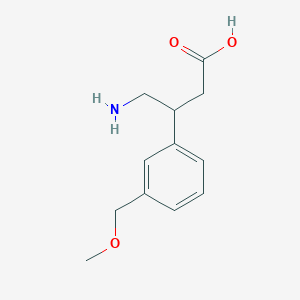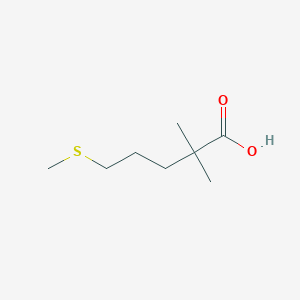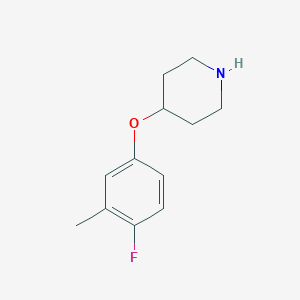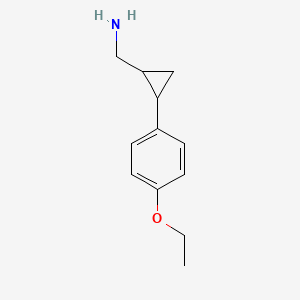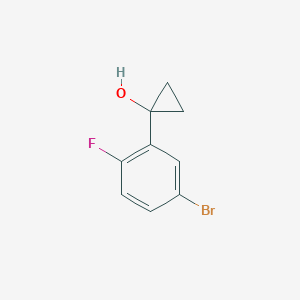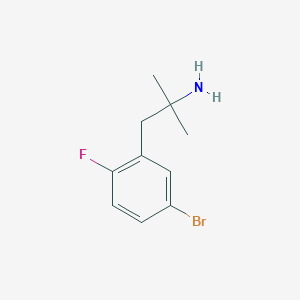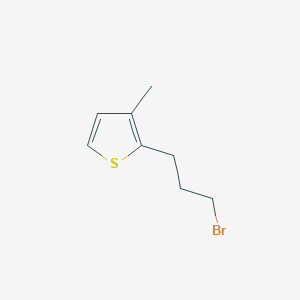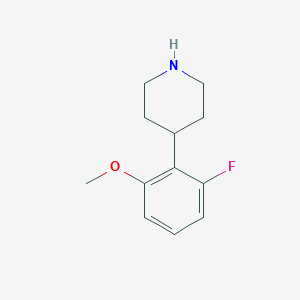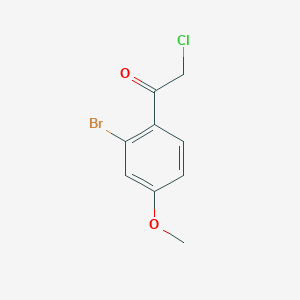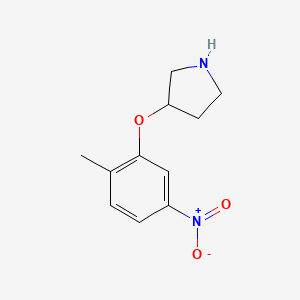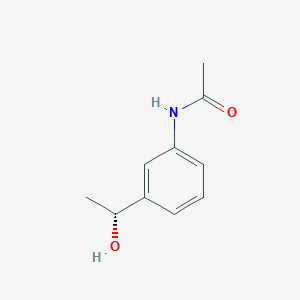
(R)-N-(3-(1-Hydroxyethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a hydroxyethyl group attached to a phenyl ring, which is further connected to an acetamide group. The ®-configuration indicates the specific spatial arrangement of the hydroxyethyl group, which can influence the compound’s biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide typically involves the enantioselective reduction of a precursor compound. One common method is the reduction of a prochiral ketone using a chiral catalyst or biocatalyst. For example, the reduction of acetyldimethyl-(phenyl)silane using resting cells of Saccharomyces cerevisiae has been reported to yield enantiomerically pure ®-(1-hydroxyethyl)dimethyl(phenyl)silane . This intermediate can then be further reacted to form ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
Industrial Production Methods
Industrial production of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of various organic compounds, including those with chiral centers . These systems can provide better control over reaction conditions and improve the overall yield and purity of the desired product.
化学反応の分析
Types of Reactions
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ®-N-(3-(1-Oxoethyl)phenyl)acetamide or ®-N-(3-(1-Carboxyethyl)phenyl)acetamide.
Reduction: Formation of ®-N-(3-(1-Hydroxyethyl)phenyl)ethylamine.
Substitution: Formation of substituted derivatives such as ®-N-(3-(1-Hydroxyethyl)-4-bromophenyl)acetamide.
科学的研究の応用
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The hydroxyethyl group can form hydrogen bonds with active site residues, while the phenyl ring can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the observed biological effects.
類似化合物との比較
Similar Compounds
®-(1-Hydroxyethyl)dimethyl(phenyl)silane: A precursor in the synthesis of ®-N-(3-(1-Hydroxyethyl)phenyl)acetamide.
3-(1-Hydroxyethyl)phenylboronic acid: Another compound with a hydroxyethyl group attached to a phenyl ring.
Uniqueness
®-N-(3-(1-Hydroxyethyl)phenyl)acetamide is unique due to its specific ®-configuration and the presence of both a hydroxyethyl group and an acetamide group. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C10H13NO2 |
|---|---|
分子量 |
179.22 g/mol |
IUPAC名 |
N-[3-[(1R)-1-hydroxyethyl]phenyl]acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7(12)9-4-3-5-10(6-9)11-8(2)13/h3-7,12H,1-2H3,(H,11,13)/t7-/m1/s1 |
InChIキー |
YFXFFCPMIMZRNE-SSDOTTSWSA-N |
異性体SMILES |
C[C@H](C1=CC(=CC=C1)NC(=O)C)O |
正規SMILES |
CC(C1=CC(=CC=C1)NC(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


